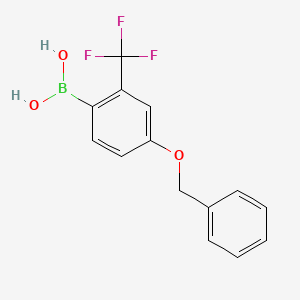

![molecular formula C10H15NOS B578131 3-[4-(Methylthio)phenoxy]propylamine CAS No. 1226776-90-4](/img/structure/B578131.png)

3-[4-(Methylthio)phenoxy]propylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

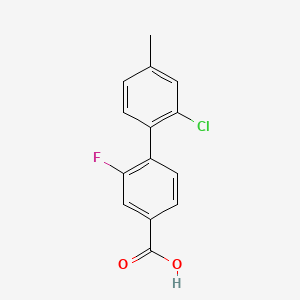

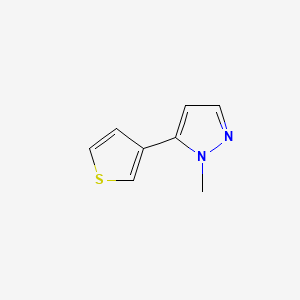

“3-[4-(Methylthio)phenoxy]propylamine” is a derivative of propylamine having a methylmercapto group at the 3-position . It is a primary amino compound and an organic sulfide . It is functionally related to a 3-aminopropane-1-thiol and a propylamine .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, it’s known that 3-(Methylthio)propylamine can be used in the synthesis of rhodium (III) complexes involving acyclic diaminedithioether (DADTE) ligands .Molecular Structure Analysis

The molecular formula of “this compound” is C10H15NOS . Its molecular weight is 197.3 .Scientific Research Applications

Sorption Properties in Soil

3-[4-(Methylthio)phenoxy]propylamine may share similarities with other phenoxy compounds in terms of sorption behavior in soil and minerals. A study highlighted that soil parameters such as pH, organic carbon content, and iron oxides are significant in understanding the sorption of phenoxy herbicides. This insight might extend to related compounds, suggesting that this compound could interact similarly with soil components, impacting its mobility and stability in environmental contexts (Werner, Garratt, & Pigott, 2012).

Pharmacological Aspects and Therapeutic Potential

Phenolic compounds, potentially including derivatives like this compound, have drawn attention due to their broad range of biological and pharmacological effects. Chlorogenic Acid (CGA), a phenolic compound, has shown various therapeutic roles, indicating that structurally related compounds could also possess significant biological activities. These activities include antioxidant, antibacterial, hepatoprotective, and cardioprotective effects, hinting at the possible biomedical applications of this compound (Naveed et al., 2018).

Neurochemistry and Neurotoxicity

Studying similar compounds provides insights into the neurochemical and neurotoxic properties that this compound might exhibit. For instance, MDMA, a phenylisopropylamine, is known for its psychoactive effects and neurotoxicity. Research on MDMA and its derivatives aids in understanding the neurochemical pathways and toxicological profiles that similar compounds, possibly including this compound, might follow (McKenna & Peroutka, 1990).

Safety and Hazards

Properties

IUPAC Name |

3-(4-methylsulfanylphenoxy)propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NOS/c1-13-10-5-3-9(4-6-10)12-8-2-7-11/h3-6H,2,7-8,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URXXMZZRZRUKBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)OCCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00712338 |

Source

|

| Record name | 3-[4-(Methylsulfanyl)phenoxy]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00712338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226776-90-4 |

Source

|

| Record name | 3-[4-(Methylsulfanyl)phenoxy]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00712338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((2-aMinoethyl)(5-chlorobenzo[d]oxazol-2-yl)aMino)butan-2-one (diMethanesulfonate)](/img/structure/B578056.png)